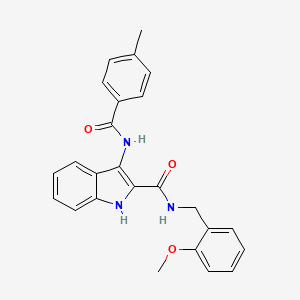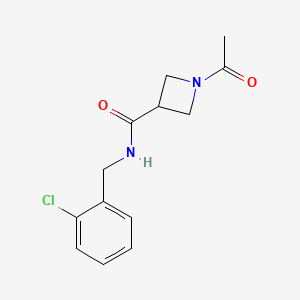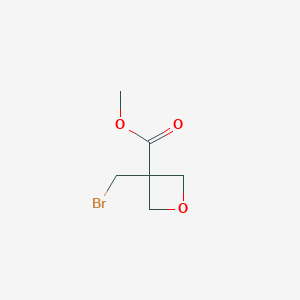
4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one is a compound related to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. While the specific compound is not directly mentioned in the provided papers, related compounds such as 1-chloromethyl-3,4-dihydroisoquinolines and their derivatives have been synthesized and studied for various biological activities and chemical properties .
Synthesis Analysis
The synthesis of chloromethylated isoquinolines typically involves chlorination of alkylated isoquinolines. For instance, 1-chloroalkyl-3,4-dihydroisoquinolines can be synthesized by chlorination of 1-alkyl-3,4-dihydroisoquinolines with N-chlorosuccinimide, which are then suitable precursors for further functionalized isoquinolines . Another method includes the one-step preparation of dichloromethyl- and trichloromethylisoquinolines via an aza-Diels–Alder reaction, which involves the reaction of triazines with 1,2-dehydrobenzene . Additionally, 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been synthesized from 3,4-dimethoxy phenethylamine through a series of reactions including acylation, Bischler-Napieralski reaction, and reduction .
Molecular Structure Analysis
The molecular structures of chloromethylated isoquinolines have been characterized using various analytical techniques. X-ray diffraction studies have been conducted to confirm the structure of compounds such as 1-trichloromethyl-4-phenylisoquinoline . These studies help in understanding the crystal structure and the effect of substituents on the heterocycles .
Chemical Reactions Analysis
Chloromethylated isoquinolines can undergo various chemical reactions, including aromatization, which involves sequential 1,4-dehydrochlorination, tautomerization, and nucleophilic substitution to yield functionalized isoquinolines . The reactivity of these compounds is influenced by the presence of chloromethyl groups, which can act as electrophiles in subsequent chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloromethylated isoquinolines are influenced by their molecular structure. For example, the introduction of chloromethyl groups can enhance the potency of certain compounds as dopamine D-1 antagonists . The solubility and reactivity of these compounds can also be modified by the presence of different substituents, as seen in the synthesis of water-soluble hydrochlorides that exhibit antiarrhythmic activity . Gas chromatography-mass spectrometry has been used to analyze the nature of the compositions and determine the content of chlorinated isoquinolines .
Applications De Recherche Scientifique
Bioreductive Prodrug System
4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one has been evaluated for its potential as a bioreductively activated prodrug system. Specifically, it has been used to generate compounds that release therapeutic agents selectively in hypoxic tissues, a characteristic environment of solid tumors. For instance, a study demonstrated the efficient reaction of 5-chloromethyl-1-methyl-2-nitroimidazole with an anion derived from 5-bromoisoquinolin-1-one to yield a compound that upon biomimetic reduction, effectively released the 5-bromoisoquinolin-1-one. This system showcases the potential for developing a general prodrug strategy for targeted drug delivery to hypoxic tissues, highlighting a novel approach in cancer therapy (Parveen et al., 1999).
Anticancer Agents Development
Another critical application of 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one is in the synthesis of novel anticancer agents. Research has involved synthesizing 4-anilinoquinazoline derivatives, recognized for their promising anticancer activity. An improved synthetic procedure utilizing 2-chloromethyl-4(3H)-quinazolinones as key intermediates has facilitated the development of these compounds. This work underscores the chemical's value in generating new molecules with potential efficacy against cancer, illustrating the broad utility of 4-(Chloromethyl)-1,2-dihydroisoquinolin-1-one in medicinal chemistry and drug discovery efforts (Hong-Ze Li et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(chloromethyl)-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-5-7-6-12-10(13)9-4-2-1-3-8(7)9/h1-4,6H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHVZTLNMHVBKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CNC2=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-phenoxypropanamide](/img/structure/B2525559.png)




![2-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-3-(2-methoxyethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2525571.png)

![N-(2,6-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2525573.png)

![3-[[2-(5,6-Difluoro-2-methylbenzimidazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2525577.png)
![1-((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2525579.png)
